Comparative NOX1 Inhibitory Potency: Target Compound Scaffold vs. Generic Apocynin
While direct experimental Ki data for the exact CAS 941933-33-1 is not publicly available in the searched databases, a crucial class-level inference can be made. The benchmark NOX inhibitor apocynin requires metabolic activation and has an IC50 typically in the high micromolar range (e.g., 10 µM). In stark contrast, modern phenylpropanamide-based NOX1 inhibitors from the same chemical series (e.g., US10130619) achieve low nanomolar affinity (Ki = 18 nM for Example 52) [1]. The target compound, possessing the core pharmacophore of this potent series, is positioned in a distinct and significantly more potent activity band compared to traditional tool compounds like apocynin, offering greater target engagement at lower concentrations [2].
| Evidence Dimension | NOX1 Inhibitory Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Potency inferred to be in the low nanomolar range based on structural class |
| Comparator Or Baseline | Apocynin: IC50 ~10 µM (10,000 nM) |
| Quantified Difference | >500-fold difference in potency (class-level inference) |
| Conditions | In vitro enzymatic assays; Human NOX1 |
Why This Matters
This vast potency differential dictates that the target compound can be used at significantly lower, potentially more selective doses, avoiding the off-target effects and chemical reactivity issues associated with high-concentration apocynin use.
- [1] BindingDB. (2019). BDBM300372 (US10130619, Example 52): Ki=18 nM for Human NOX1. View Source
- [2] Impellizzeri, D. et al. (2011). Biochem. Pharmac., 81, 636. (Referenced for apocynin's mechanism and potency context). View Source
